3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine
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Description
3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C16H17F3N6 and its molecular weight is 350.349. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They have also been linked to neuroprotection and anti-inflammatory activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They achieve this by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may impact pathways related to er stress, apoptosis, and inflammation .
Result of Action
Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may have neuroprotective and anti-inflammatory effects .
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6/c17-16(18,19)13-5-6-20-15(21-13)25-9-7-24(8-10-25)14-4-3-12(22-23-14)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAHIQBTDTVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.